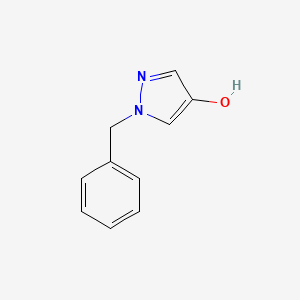

1-benzyl-1H-pyrazol-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELUNASLYMZLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226989-35-1 | |

| Record name | 1-benzyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 1h Pyrazol 4 Ol and Its Derivations

Classical and Contemporary Pyrazole (B372694) Annulation Strategies

The formation of the pyrazole ring, known as annulation, is the foundational step in synthesizing 1-benzyl-1H-pyrazol-4-ol. Both time-honored and modern methods are employed to construct this heterocyclic core.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most versatile and widely used method involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. beilstein-journals.org In the context of this compound, this typically involves the reaction of benzylhydrazine (B1204620) with a suitable three-carbon building block containing oxygen functionalities at the first and third positions.

The reaction of β-ketonitriles with hydrazines is a highly effective route to 5-aminopyrazoles, which can be precursors or analogues to hydroxypyrazoles. beilstein-journals.org The process is believed to begin with a nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a hydrazone intermediate. This intermediate then undergoes cyclization as the second nitrogen atom attacks the nitrile carbon. beilstein-journals.org For the synthesis of the 4-hydroxy variant, precursors like β-ketoesters (e.g., ethyl acetoacetate) are common starting materials. acs.orgthieme-connect.com The reaction with benzylhydrazine would proceed via a similar mechanism of condensation and subsequent intramolecular cyclization to yield the desired pyrazole ring.

The general reaction pathway is influenced by steric and electronic factors of the reactants. orgsyn.org For instance, the reaction proceeds smoothly with primary alkyl hydrazines like benzylhydrazine. orgsyn.org The choice of solvent and catalyst can also be crucial, with reactions often conducted in alcohols like ethanol (B145695), sometimes with acid or base catalysis to facilitate the condensation and cyclization steps. beilstein-journals.org

A typical reaction scheme for this process is illustrated below:

Reactants: Benzylhydrazine and a β-ketoester (e.g., ethyl 2-formyl-2-hydroxyacetate).

Process: The initial step is the condensation between the hydrazine and one of the carbonyl groups of the dicarbonyl compound to form a hydrazone. This is followed by an intramolecular cyclization and dehydration (or elimination of another small molecule) to form the aromatic pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by simply varying the substitution on the hydrazine and the 1,3-dicarbonyl component.

The 1,3-dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. acs.orgnih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile, which is a molecule containing a double or triple bond. For pyrazole synthesis, the key 1,3-dipole is a diazo compound or a nitrile imine. acs.orgbohrium.com

A common approach involves the in-situ generation of diazo compounds from stable precursors like tosylhydrazones, which circumvents the need to handle potentially hazardous diazo compounds directly. acs.org These generated diazo compounds can then react with alkynes (dipolarophiles) to form pyrazoles. acs.org The reaction of a diazo compound with an alkyne would lead to the pyrazole core, and by selecting the appropriate substituted diazo compound and alkyne, the this compound structure could be targeted. For example, cycloaddition of a benzyl-substituted diazo compound with an alkyne bearing a protected hydroxyl group at the appropriate position would be a viable route.

Nitrile imines, another class of 1,3-dipoles, are also used effectively in pyrazole synthesis. bohrium.com They can be generated in situ and react with various dipolarophiles. The reaction between a nitrile imine and an electron-deficient alkene, for instance, can yield highly substituted pyrazoles. nih.govbohrium.com

A notable cascade reaction involves the reaction of terminal alkynes with α-chiral tosylhydrazones. This sequence includes the decomposition of the hydrazone to a diazo compound, a 1,3-dipolar cycloaddition with the alkyne, and a subsequent mdpi.compharmacophorejournal.com-sigmatropic rearrangement to yield chiral N-substituted pyrazoles. scispace.com This highlights the sophistication and potential for stereochemical control offered by modern cycloaddition methodologies.

| Cycloaddition Method | 1,3-Dipole | Dipolarophile | Key Features |

| Diazo Compound Cycloaddition | Diazo compounds (often from tosylhydrazones) | Alkynes, Alkenes | Atom-economic, can be performed in one-pot procedures. acs.org |

| Nitrile Imine Cycloaddition | Nitrile imines | Alkenes, Alkynes | Provides access to a wide range of substituted pyrazoles. bohrium.com |

| Cascade Cycloaddition/Rearrangement | Diazo compounds (from chiral tosylhydrazones) | Terminal alkynes | Allows for the synthesis of chiral N-substituted pyrazoles with stereoretention. scispace.com |

Cyclocondensation Reactions for this compound Core Construction

Advanced Functionalization and Derivatization Protocols

Once the pyrazole core is constructed, its periphery can be modified using a range of advanced organic reactions. These protocols allow for the introduction of diverse functional groups, enabling the synthesis of a broad library of this compound derivatives.

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation in modern organic synthesis and are widely applied to functionalize heterocyclic scaffolds like pyrazole. To perform these reactions on the this compound core, a leaving group (like a halide or triflate) is typically required on the pyrazole ring. The hydroxyl group at the C4 position can be converted into a triflate (–OTf), which is an excellent leaving group for Pd-catalyzed couplings.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. A pyrazol-4-yl triflate derived from this compound could be reacted with various aryl or vinyl boronic acids to introduce new carbon substituents at the C4 position. rsc.org This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgbeilstein-journals.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. It is a powerful method for introducing alkynyl moieties onto the pyrazole ring. mdpi.com A pyrazol-4-yl iodide or triflate can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. rsc.orgacs.org This reaction has been used to synthesize phenylethynyl-functionalized pyrazoles from the corresponding iodo-pyrazoles. rsc.org One-pot protocols combining Sonogashira coupling with subsequent cyclocondensation are also employed to build the pyrazole ring itself. beilstein-journals.orgbeilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi.com This reaction could be used to introduce alkenyl groups at a halogenated position of the pyrazole core. The reaction is tolerant of many functional groups, including ethers, pyridines, and indoles. nih.gov Pyridylpyrazole ligands have been developed that form highly efficient palladium complexes for Heck reactions. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate. While not as commonly cited for pyrazoles as Suzuki or Sonogashira, it is a powerful C-C bond-forming reaction that offers a complementary approach for functionalization.

The table below summarizes the application of these coupling reactions for pyrazole modification.

| Coupling Reaction | Reagents | Bond Formed | Typical Application |

| Suzuki-Miyaura | Pyrazole-X (X=I, Br, OTf) + R-B(OH)₂ | Pyrazole-R (R=aryl, vinyl) | Introduction of aryl or vinyl groups. rsc.org |

| Sonogashira | Pyrazole-X (X=I, Br, OTf) + R-C≡CH | Pyrazole-C≡C-R | Introduction of alkynyl groups. rsc.orgmdpi.com |

| Heck | Pyrazole-X (X=I, Br, OTf) + Alkene | Pyrazole-Alkene | Introduction of alkenyl groups. mdpi.comnih.gov |

| Negishi | Pyrazole-X (X=I, Br, OTf) + R-ZnX | Pyrazole-R | Introduction of alkyl, aryl, or vinyl groups. |

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (–CHO) onto electron-rich aromatic and heterocyclic rings. For 1-substituted pyrazoles that are not substituted at the C4 position, formylation typically occurs at this site. While the C4-hydroxyl group of the parent compound would interfere with this reaction, the Vilsmeier-Haack reaction is highly relevant for the synthesis of precursors and derivatives.

For example, 1-benzyl-1H-pyrazole can be directly formylated at the C4-position to produce 1-benzyl-1H-pyrazole-4-carbaldehyde. This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which together form the electrophilic Vilsmeier reagent. The reaction proceeds via electrophilic aromatic substitution. This aldehyde is a versatile intermediate that can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further avenues for derivatization.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazoles to reduce environmental impact and improve efficiency. mdpi.com This involves the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. thieme-connect.comrsc.org

Alternative Energy Sources: Microwave (MW) irradiation and ultrasound assistance are prominent green techniques used in pyrazole synthesis. mdpi.combenthamdirect.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. dergipark.org.trmdpi.comtandfonline.com Similarly, ultrasound-assisted synthesis can accelerate reactions and improve yields, often under milder conditions. asianpubs.orgresearchgate.netacs.org

Green Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Numerous pyrazole syntheses have been developed in aqueous media, often using surfactants like cetyltrimethylammonium bromide (CTAB) or catalysts that are effective in water. acs.orgthieme-connect.commdpi.com Ionic liquids (ILs) have also been explored as green reaction media and catalysts due to their low vapor pressure and potential for recyclability. bohrium.com

Catalytic Systems: The development of efficient and recyclable catalysts is a key aspect of green pyrazole synthesis. This includes:

Heterogeneous Catalysts: Solid-supported catalysts like montmorillonite (B579905) K10 clay, silica-supported sulfuric acid, and various nanoparticles (e.g., ZnO, ZrO₂) offer advantages such as easy separation from the reaction mixture and potential for reuse. pharmacophorejournal.comrsc.org

Organocatalysts: Small organic molecules like L-proline and triethylamine (B128534) have been used to catalyze multicomponent reactions for pyrazole synthesis in water, avoiding the need for metal catalysts. mdpi.com

Homogeneous Catalysts: The use of catalytic amounts of reagents, such as FeCl₃/PVP, instead of stoichiometric amounts represents a greener approach. mdpi.com

The table below provides examples of green chemistry approaches in pyrazole synthesis.

| Green Chemistry Principle | Technique/System | Advantages |

| Energy Efficiency | Microwave (MW) Irradiation | Reduced reaction times, increased yields, higher selectivity. dergipark.org.trtandfonline.com |

| Ultrasound Assistance | Shorter reaction times, improved yields, milder conditions. asianpubs.orgresearchgate.net | |

| Benign Solvents | Water | Non-toxic, abundant, safe. thieme-connect.commdpi.com |

| Ionic Liquids (ILs) | Low volatility, recyclable catalyst/solvent system. bohrium.com | |

| Catalysis | Heterogeneous Catalysts (e.g., Clays, Nanoparticles) | Recyclable, easy to separate from products. pharmacophorejournal.comrsc.org |

| Organocatalysis (e.g., L-proline) | Metal-free, environmentally friendly. mdpi.com |

These advanced protocols and green methodologies continue to expand the chemist's toolkit for the efficient, selective, and sustainable synthesis of this compound and its diverse derivatives.

Vilsmeier-Haack Reaction and Related Formylation Methodologies

Multi-Component Reaction Approaches for this compound Analogs

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing the essential parts of all initial reactants, have become a cornerstone in modern medicinal and pharmaceutical chemistry. mdpi.comnih.gov This approach is celebrated for its efficiency, high atom economy, and adherence to the principles of green chemistry. mdpi.comarabjchem.org In the realm of heterocyclic chemistry, MCRs offer a particularly powerful and streamlined pathway for the synthesis of complex molecules like pyrazole derivatives from simple, readily available precursors. mdpi.comrsc.org

The synthesis of analogs of this compound, often involving its tautomeric form, 1-benzyl-1H-pyrazol-5(4H)-one, is frequently accomplished through four-component reactions. A prevalent strategy involves the one-pot condensation of a hydrazine (such as benzylhydrazine to install the desired N-benzyl group), a β-ketoester (like ethyl acetoacetate), an aldehyde, and an active methylene (B1212753) compound (typically malononitrile). nih.govresearchgate.net This methodology often leads to the formation of pyrano[2,3-c]pyrazole derivatives, which are fused analogs of the core pyrazole structure.

The general reaction mechanism for these four-component syntheses typically proceeds through a well-orchestrated sequence. Initially, the hydrazine and the β-ketoester condense to form the pyrazolone (B3327878) intermediate. Concurrently, the aldehyde and the active methylene compound undergo a Knoevenagel condensation. The subsequent crucial step is a Michael addition of the pyrazolone to the Knoevenagel product, followed by an intramolecular cyclization and dehydration to yield the final, densely functionalized pyrano[2,3-c]pyrazole. researchgate.net

Various catalysts and conditions have been explored to optimize these reactions, enhancing yields and reducing reaction times. Catalysts range from basic amines like piperidine (B6355638) and triethylamine to ionic liquids, nano-particles, and heteropolyacids. mdpi.comarabjchem.orgnih.govajol.info Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound has been shown to significantly accelerate the reaction rates. mdpi.comnih.gov

For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, various aldehydes, and malononitrile (B47326) can be catalyzed by L-tyrosine in a water-ethanol mixture under microwave irradiation, demonstrating a green chemistry approach. nih.gov Similarly, studies have reported the synthesis of pyrazole-dimedone derivatives through a four-component reaction of a pyrazolone, various aldehydes, and dimedone in water at ambient temperature. mdpi.comnih.gov

The versatility of the MCR approach allows for the creation of a diverse library of pyrazole analogs by simply varying the substituent on the aldehyde or the hydrazine component.

Table 1: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazole Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehydes | Malononitrile | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92 | mdpi.com |

| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehydes | Malononitrile | Potassium t-butoxide, Methanol | 4H-Pyrano[2,3-c]pyrazoles | High Yields | nih.gov |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | Dimedone | - | Et₂NH, Water, Ambient Temp | Pyrazole-dimedone derivatives | 40-78 | mdpi.comnih.gov |

| Ethyl Acetoacetate | Hydrazine Hydrate | (Hetero)aromatic Aldehydes | Malononitrile | Piperidine, Water, RT | Pyrano[2,3-c]pyrazoles | 85-93 | mdpi.com |

| Ethyl Acetoacetate | 2,4-Dinitrophenyl hydrazine | Substituted Aldehydes | Malononitrile | SnCl₂, Microwave | Pyrano[2,3-c]pyrazoles | 88 | nih.gov |

Three-component reactions also represent a viable MCR strategy. In a typical approach, a pre-formed or in-situ generated pyrazolone is reacted with an aldehyde and an active methylene compound. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be reacted with various aldehydes and malononitrile using a heteropolyacid catalyst to generate 1,4-dihydropyrano[2,3-c]pyrazole derivatives. arabjchem.org This sequential approach can sometimes offer better control and yield higher purity products by avoiding potential side reactions associated with four-component assemblies. bohrium.com

Another novel three-component approach involves the reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid in refluxing ethanol to produce fluorescent boron-containing pyrazole complexes without the need for a catalyst. mdpi.com

Table 2: Examples of Three-Component Synthesis of Pyrazole Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aldehydes | Malononitrile | H₁₄[NaP₅W₃₀O₁₁₀] | 1,4-Dihydropyrano[2,3-c]pyrazole derivatives | High Yields | arabjchem.org |

| 1H-Pyrazole-4-carbaldehyde | Active Methylenes | Malononitrile | Pyrrolidine-acetic acid, Microwave | Fused Pyran-pyrazole derivatives | Good Yields | mdpi.com |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminobenzenecarboxylic acids | Boronic acids | Ethanol, Reflux | Boron-containing pyrazole complexes | Not specified | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of 1-benzyl-1H-pyrazol-4-ol provide unambiguous evidence for its constituent parts: the pyrazole (B372694) ring, the benzyl (B1604629) group, and the hydroxyl moiety. Studies on the closely related tautomer, 1-benzyl-1H-pyrazol-3-ol, have shown that it exists predominantly in the hydroxyl (OH) form in various solvents, which serves as a strong analogue for the 4-ol isomer. mdpi.com

The ¹H NMR spectrum is characterized by distinct signals for the pyrazole ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the phenyl ring. The hydroxyl proton typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding. The benzylic protons (CH₂) appear as a sharp singlet, while the protons of the phenyl group present as a multiplet in the aromatic region.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The signals for the pyrazole ring carbons (C3, C4, C5) are diagnostic, as are the signals for the benzylic carbon and the carbons of the phenyl ring. The carbon atom bearing the hydroxyl group (C4) is significantly influenced by the electronegative oxygen atom.

Detailed NMR data for the analogous compound 1-benzyl-1H-pyrazol-3-ol, recorded in different solvents, highlight the influence of the solvent on chemical shifts. mdpi.com

Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Benzyl-1H-pyrazol-3-ol in Various Solvents mdpi.com Data for the 3-ol isomer is presented as a close analogue.

| Atom Position | ¹H (CDCl₃) | ¹³C (CDCl₃) | ¹H (DMSO-d₆) | ¹³C (DMSO-d₆) |

|---|---|---|---|---|

| Pyrazole H-4 | 5.86 | 92.5 | 5.75 | 92.8 |

| Pyrazole H-5 | 7.31 | 130.4 | 7.61 | 129.8 |

| Pyrazole C-3 | - | 162.2 | - | 161.4 |

| Benzyl CH₂ | 5.15 | 53.0 | 5.16 | 52.1 |

| Phenyl C-1' | - | 136.6 | - | 137.9 |

| Phenyl H-2',6' | 7.27 | 127.5 | 7.21 | 127.3 |

| Phenyl H-3',5' | 7.36 | 128.9 | 7.31 | 128.7 |

| Phenyl H-4' | 7.36 | 128.2 | 7.31 | 127.7 |

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. For this compound, two distinct ¹⁵N signals are expected, corresponding to N-1 (the nitrogen atom bonded to the benzyl group) and N-2. The chemical shifts of these nuclei are sensitive to substitution, tautomeric form, and solvent effects. mdpi.com

In studies of the analogous 1-benzyl-1H-pyrazol-3-ol, the ¹⁵N signals for N-1 and N-2 were clearly resolved, confirming the 1H-pyrazole structure. The chemical shift of N-2 is particularly indicative of its local environment, including its participation in intermolecular hydrogen bonding. mdpi.com

Interactive Table 2: ¹⁵N NMR Chemical Shifts (δ, ppm) for 1-Benzyl-1H-pyrazol-3-ol in Various Solvents mdpi.com Data for the 3-ol isomer is presented as a close analogue.

| Atom Position | CDCl₃ | DMSO-d₆ |

|---|---|---|

| Pyrazole N-1 | 199.1 | 198.8 |

Proton (1H) and Carbon (13C) NMR Spectroscopic Analysis

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key vibrations include the O-H, C-H (aromatic and aliphatic), C=C, C-O, and C-N bonds.

The FT-IR spectrum is expected to show a prominent broad absorption band for the O-H stretching of the hydroxyl group, typically in the 3200–3600 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ group are found just below 3000 cm⁻¹. The region from 1450 to 1600 cm⁻¹ contains absorptions from C=C stretching in both the phenyl and pyrazole rings.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can help confirm the assignments made from the FT-IR spectrum.

Interactive Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound Based on established group frequencies and data from analogous compounds. chemrxiv.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| O-H Stretch | 3600 - 3200 (Broad) | Stretching |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching |

| C-H Stretch (Aliphatic CH₂) | 2960 - 2850 | Stretching |

| C=C Stretch (Aromatic/Pyrazole) | 1600 - 1450 | Stretching |

| C-O Stretch (Phenolic) | 1260 - 1200 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the phenyl ring and the pyrazole system—are expected to give rise to characteristic absorption bands.

The primary electronic transitions observed are typically π → π* transitions associated with the conjugated π-electron systems of the aromatic and heteroaromatic rings. The position of the maximum absorbance (λ_max) and the intensity of the absorption are indicative of the extent of conjugation. For related conjugated pyrazole systems, absorption maxima have been observed in the UV region, indicating an extended conjugated system. nepjol.info The spectrum of this compound is anticipated to show strong absorptions in the 200-400 nm range.

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀N₂O, corresponding to a molecular weight of approximately 174.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 174. A key fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the pyrazol-4-ol radical cation at m/z 83.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 174 | Molecular Ion [M]⁺ | [C₁₀H₁₀N₂O]⁺ |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Geometric and Electronic Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related compounds offer significant insights.

For instance, the X-ray structure of 1-phenyl-1H-pyrazol-3-ol revealed that it exists as dimers in the solid state, stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N-2 atom of a neighboring molecule. mdpi.com It is highly probable that this compound would adopt a similar packing arrangement, forming hydrogen-bonded dimers. Such a study would confirm the planarity of the pyrazole ring and precisely define the bond lengths and the torsional angles describing the orientation of the benzyl group relative to the heterocyclic core.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 1h Pyrazol 4 Ol

Prototropic Tautomerism and Isomerization Dynamics of Pyrazol-4-ols

Pyrazol-4-ols, including the 1-benzyl substituted variant, are subject to prototropic tautomerism, a phenomenon that significantly influences their chemical reactivity and potential biological interactions. nih.govnih.gov This involves the migration of a proton, leading to different isomeric forms. For 1-substituted pyrazol-4-ols, the primary equilibrium is between the 1H-pyrazol-4-ol (enol) form and the corresponding 1,2-dihydro-3H-pyrazol-3-one (keto) form. mdpi.com

Experimental studies, primarily using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, have been instrumental in elucidating the tautomeric preferences of pyrazol-4-ols. nih.govfu-berlin.de For instance, the investigation of 1-phenyl-1H-pyrazol-3-ol revealed that it predominantly exists in the hydroxy (OH) form in both the solid state and in nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆). nih.govmdpi.com In the solid state, it forms dimeric structures stabilized by intermolecular hydrogen bonds. nih.govmdpi.com However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO-d₆), these dimers dissociate into monomers, although the OH-form still prevails. nih.govmdpi.com

Similarly, studies on 1-methyl-1H-pyrazol-3-ol and 1-benzyl-1H-pyrazol-3-ol show they also exist in the 3-hydroxy form. researchgate.net The choice of solvent can significantly influence the observed tautomeric equilibrium by affecting intermolecular hydrogen bonding. mdpi.commdpi.com Low-temperature NMR spectroscopy is often required to slow down the rapid proton exchange between tautomers, allowing for the observation and quantification of individual species. mdpi.com

Table 1: Tautomeric Preference of Selected 1-Substituted Pyrazol-ols in Different Media

| Compound | Medium | Predominant Tautomeric Form | Method of Determination |

| 1-Phenyl-1H-pyrazol-3-ol | Solid State (Ethanol/Water) | 1H-Pyrazol-3-ol (Dimer) | X-ray Crystallography |

| 1-Phenyl-1H-pyrazol-3-ol | CDCl₃ Solution | 1H-Pyrazol-3-ol (Dimer) | ¹H, ¹³C, ¹⁵N NMR |

| 1-Phenyl-1H-pyrazol-3-ol | DMSO-d₆ Solution | 1H-Pyrazol-3-ol (Monomer) | ¹H, ¹³C, ¹⁵N NMR |

| 1-Methyl-1H-pyrazol-3-ol | CDCl₃, DMSO-d₆, C₆D₆ | 3-Hydroxy Form | ¹H, ¹³C, ¹⁵N NMR |

| 1-Benzyl-1H-pyrazol-3-ol | CDCl₃, DMSO-d₆, C₆D₆ | 3-Hydroxy Form | ¹H, ¹³C, ¹⁵N NMR |

This table is generated based on findings from cited research articles. nih.govmdpi.comresearchgate.net

Substituents on the pyrazole (B372694) ring play a crucial role in determining the dominant tautomeric form by exerting electronic and steric effects. nih.govresearchgate.net Electron-withdrawing groups and electron-donating groups can alter the relative stability of the tautomers.

For example, in a study of 3,5-disubstituted pyrazoles, a combination of a phenyl group at R¹ and an alkyl group (like methyl or benzyl) at R² favored one tautomer, but introducing a strongly electron-withdrawing trifluoromethyl (CF₃) group at R² switched the preference to the other tautomer. nih.gov This highlights the significant impact of electronic effects. Specifically, electron-withdrawing groups tend to stabilize the tautomer where the group is at the 3-position in the crystal phase. mdpi.com Conversely, electron-donating groups have been shown to increase the basicity of the pyrazole ring, which can also influence the tautomeric equilibrium. encyclopedia.pub

The position of the substituent is also critical. Positional isomerism can dramatically affect the chemical reactivity and properties of the final products. rsc.org For instance, the tautomeric equilibrium of 3(5)-phenylpyrazoles in solution is a mixture that is rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de

Table 2: Effect of Substituents on Tautomeric Preference in Disubstituted Pyrazoles

| Substituent at R¹ | Substituent at R² | Favored Tautomer | Observed Effect |

| Phenyl | Methyl, Ethyl, Benzyl (B1604629) | Tautomer (a) | Alkyl groups favor this form |

| Phenyl | Trifluoromethyl | Tautomer (b) | Electron-withdrawing CF₃ group switches preference |

| Benzylphenyl | Trifluoromethyl | Tautomer (b) | Strong electron-withdrawing effect dominates |

| Hemicurcuminoid styryl | Trifluoromethyl | Tautomer with CF₃ at C3 | CF₃ group stabilizes this form regardless of other phenyl substituents |

This table is based on findings from DFT studies and NMR experiments on various substituted pyrazoles. nih.gov

Experimental Elucidation of Tautomeric Equilibria

Electrophilic and Nucleophilic Reaction Pathways of the Pyrazole Ring

The pyrazole ring possesses a distinct electronic character that governs its reactivity towards electrophiles and nucleophiles. chemicalbook.com The presence of two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. nih.govresearchgate.net Conversely, the C4 position has the highest electron density, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.comresearchgate.net

The N1-benzyl group in 1-benzyl-1H-pyrazol-4-ol prevents reactions at the N1 position, such as deprotonation, but the pyridine-like N2 atom remains basic and can react with electrophiles. nih.gov The hydroxyl group at the C4-position further influences the ring's reactivity. While the C4 position is generally nucleophilic, the -OH group can be converted into other functional groups, opening up different reaction pathways. For example, the hydroxyl group can be oxidized to a carboxylic acid or substituted with halogens.

Electrophilic substitution, such as Vilsmeier-Haack formylation (using POCl₃/DMF), occurs at the 4-position of 1-benzyl-1H-pyrazole to yield 1-benzyl-1H-pyrazole-4-carbaldehyde. The reactivity of the pyrazole ring can be enhanced by introducing electron-donating groups, such as methyl groups, which increase the ring's nucleophilicity. researchgate.net

Regioselective Transformations of this compound Scaffolds

Regioselectivity is a key consideration in the functionalization of pyrazole scaffolds. mdpi.com The inherent electronic properties of the pyrazole ring often direct incoming reagents to specific positions. However, reaction conditions, catalysts, and the nature of the substrates can be manipulated to control the outcome of a reaction. urfu.ru

For this compound, transformations can be directed at the hydroxyl group or the pyrazole ring itself. The synthesis of substituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov The regioselectivity of this reaction depends on the substituents on the diketone and the hydrazine (B178648), as well as the pH of the medium. nih.gov For instance, using an aryl hydrazine versus methylhydrazine can lead to different regioisomers due to differences in the nucleophilicity of the nitrogen atoms. nih.gov

Modern synthetic methods, such as copper-catalyzed sydnone-alkyne cycloadditions (CuSAC), allow for the highly regioselective synthesis of specific pyrazole isomers, such as 1,4-disubstituted pyrazoles. acs.org Base-mediated [3+2] cycloadditions also provide a route to 1,3,4-trisubstituted pyrazoles with high regioselectivity under mild conditions. acs.org The ability to control regioselectivity is crucial for synthesizing complex molecules with desired properties. mdpi.comurfu.ru

Role of Intramolecular Interactions in Chemical Reactivity

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in the structure, stability, and reactivity of pyrazole derivatives. mdpi.comresearchgate.net In this compound, the hydroxyl group at the C4 position can act as a hydrogen bond donor. vulcanchem.comcymitquimica.com This can lead to the formation of intermolecular hydrogen bonds, as seen in the dimerization of pyrazol-ols in nonpolar solvents, or intramolecular hydrogen bonds if suitable acceptor atoms are present in other substituents. nih.govmdpi.com

These hydrogen bonds can influence tautomeric equilibria by stabilizing one form over another. mdpi.com For example, zwitterionic structures, which are stabilized by strong hydrogen bonding and π–π stacking interactions, can exhibit enhanced thermal stability and density. rsc.org The presence of a benzyl group can also lead to intramolecular C-H···N or C-H···π interactions, which can influence the conformation and reactivity of the molecule. researchgate.net Theoretical studies have shown that solvent molecules can mediate proton transfer between tautomers by forming hydrogen-bonded bridges, thereby lowering the activation energy for the process. nih.govmdpi.com The interplay of these non-covalent interactions is a critical factor in understanding and predicting the chemical behavior of this compound. acs.org

Computational and Theoretical Investigations of 1 Benzyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. windows.netrsc.org This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state. From this optimized structure, a host of electronic properties can be calculated. For 1-benzyl-1H-pyrazol-4-ol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. windows.netresearchgate.netrsc.org These theoretical parameters, when compared with experimental data from techniques like X-ray crystallography, serve to validate the computational model. windows.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. nih.govnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For pyrazole (B372694) derivatives, the distribution of these orbitals is typically spread across the pyrazole ring and adjacent substituents. In this compound, the HOMO is expected to be located primarily on the electron-rich pyrazole ring and the hydroxyl group, while the LUMO would likely be distributed over the pyrazole and benzyl (B1604629) rings. The energy gap would provide insight into the molecule's stability and its potential for intramolecular charge transfer. nih.govnih.gov

The following table presents representative HOMO, LUMO, and energy gap values for related pyrazole compounds, calculated using DFT methods, to illustrate the typical range for this class of molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| (4-fluorophenyl)[5-(3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | -5.92 | -2.50 | 3.42 | nih.gov |

| (4-fluorophenyl)[5-(3-(4-chlorophenyl)-4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M2) | -5.91 | -2.77 | 3.14 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). windows.netsci-hub.se It is particularly useful for quantifying charge delocalization and the stabilizing effects of hyperconjugative interactions. sci-hub.se This analysis involves examining the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule.

The table below shows examples of stabilization energies from NBO analysis for a related molecule, demonstrating the types of interactions that contribute to molecular stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Reference |

| LP(1)N7 | π(O3-C15) | 46.73 | sci-hub.se |

| LP(1)N6 | π(O2-C11) | 45.86 | sci-hub.se |

| LP(2)O4 | π*(O5-C17) | 43.68 | sci-hub.se |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. researchgate.net

In the case of this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, identifying these as the primary sites for electrophilic interaction. researchgate.netelectrochemsci.org Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the benzyl ring would exhibit a positive potential (blue), marking them as sites for nucleophilic attack. The MEP surface provides a clear, three-dimensional representation of charge distribution and is invaluable for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. nih.govjmaterenvironsci.com It allows for the calculation of electronic absorption spectra (UV-Vis spectra), providing information about the wavelengths of light a molecule absorbs and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). nih.gov The calculated absorption maxima (λ_max) can be compared with experimental spectra to validate the theoretical model. nih.gov

For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum. The analysis of the transitions would reveal which molecular orbitals are involved in the electronic excitations. For instance, a transition might involve the promotion of an electron from the HOMO, located on the pyrazole-hydroxyl moiety, to the LUMO, distributed across the benzyl ring, indicating an intramolecular charge transfer character. This information is crucial for understanding the photophysical properties of the molecule and is relevant for applications in materials science and photochemistry. It is important to note that the calculated absorption energies from TD-DFT are generally considered more accurate representations of electronic transitions than the simple HOMO-LUMO gap. reddit.com

Conformational Energy Landscape and Potential Energy Surface (PES) Studies

Molecules with rotatable bonds, like the benzyl group in this compound, can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. researchgate.netq-chem.comresearchgate.net This is typically done by systematically rotating one or more dihedral angles and calculating the energy at each step, while optimizing the rest of the molecular geometry. q-chem.com The resulting plot of energy versus the dihedral angle reveals the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

A PES scan of the C-C-N-C dihedral angle connecting the benzyl group to the pyrazole ring in this compound would identify the preferred orientation of the benzyl group relative to the pyrazole ring. This is crucial as the conformation can significantly impact the molecule's properties and its ability to interact with other molecules. The analysis would provide the relative energies of different conformers, helping to understand which shapes the molecule is most likely to adopt. researchgate.net

Topological Analyses (e.g., AIM, ELF, LOL) for Bonding Characterization

Topological analyses of the electron density provide a deeper understanding of the chemical bonding within a molecule. tandfonline.comresearchgate.net

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the topology of the electron density to partition a molecule into atomic basins. sci-hub.se By locating bond critical points (BCPs) between atoms, AIM can characterize the nature of chemical bonds (e.g., covalent vs. electrostatic) based on the properties of the electron density at these points. It is also a powerful tool for identifying and quantifying the strength of non-covalent interactions like hydrogen bonds. sci-hub.se

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a visual representation of electron localization in a molecule. tandfonline.comresearchgate.net They map regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs, providing a visual depiction that aligns well with chemical intuition and Lewis structures. tandfonline.comresearchgate.net For this compound, ELF and LOL analyses would clearly distinguish the aromatic π-systems of the pyrazole and benzyl rings, the C-N, C-C, and C-O sigma bonds, and the lone pairs on the nitrogen and oxygen atoms.

These topological methods offer a rigorous and quantitative framework for describing the chemical bonding and electronic structure, moving beyond simple orbital models. tandfonline.comresearchgate.netsci-hub.se

In Silico Prediction and Elucidation of Reaction Mechanisms

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the intricate reaction mechanisms involving pyrazole derivatives like this compound. These in silico studies provide deep insights into reaction pathways, transition states, and the stability of intermediates, which are often challenging to determine through experimental means alone. The primary areas of investigation for this compound include its synthesis, typically via N-alkylation of a pyrazol-4-ol precursor, and its inherent tautomeric equilibria.

Tautomerism Prediction:

The this compound scaffold can theoretically exist in different tautomeric forms. Besides the hydroxyl (-ol) form, a keto form, specifically 1-benzyl-1,2-dihydropyrazol-4-one, can be envisaged. DFT calculations are crucial for determining the relative stabilities of these tautomers. By calculating the total and relative energies of the optimized geometries of each tautomer, researchers can predict the predominant form under various conditions.

For instance, studies on analogous pyrazol-5-ol systems have shown that the enol (hydroxyl) form is often the most stable. asianpubs.org The relative energies, including zero-point energy (ZPE) corrections, are calculated to provide a quantitative measure of stability. These calculations often employ methods like B3LYP with basis sets such as 6-311+G(2df,2p) for reliable energy evaluations. asianpubs.org The benzyl group at the N1 position is not expected to dramatically shift the tautomeric equilibrium compared to a methyl or phenyl substituent, suggesting the hydroxyl form of this compound is likely the most stable.

Table 1: Theoretical Relative Stabilities of Pyrazol-4-ol Tautomers (Hypothetical Data based on Analogous Systems)

| Tautomer | Structure | Method | Relative Energy (kcal/mol) |

| Hydroxyl Form | This compound | B3LYP/6-311+G(d,p) | 0.00 |

| Keto Form | 1-benzyl-1,2-dihydropyrazol-4-one | B3LYP/6-311+G(d,p) | +5.8 |

Note: This table is illustrative, based on findings for similar pyrazole systems. Specific computational studies on this compound are required for precise energy values.

Elucidation of Synthesis Mechanisms:

The most common route to this compound involves the N-alkylation of pyrazol-4-ol with a benzyl halide (e.g., benzyl chloride or benzyl bromide). Computational studies are instrumental in elucidating the mechanism of such N-alkylation reactions. mdpi.com For an unsymmetrical pyrazole, the alkylation can occur at two different nitrogen atoms. Although pyrazol-4-ol itself is symmetrical, its substituted derivatives might not be.

DFT calculations can predict the regioselectivity of the reaction by modeling the transition states for alkylation at each potential nitrogen site. The reaction pathway with the lower activation energy barrier is the kinetically favored one. Local reactivity descriptors, such as Fukui functions derived from population analysis, can also be calculated to predict the most nucleophilic nitrogen atom, which is the likely site of alkylation. rsc.org

In the case of pyrazol-4-ol, the deprotonated form (pyrazol-4-olate) acts as the nucleophile. The reaction with benzyl chloride would proceed via an S_N2 mechanism. Theoretical modeling of this reaction would involve locating the transition state structure and calculating the activation energy. The solvent effect is also a critical parameter in these calculations and is often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Table 2: Calculated Parameters for the N-benzylation of Pyrazol-4-olate Anion

| Parameter | Value (kcal/mol) | Computational Method |

| Activation Energy (Gas Phase) | 18.5 | DFT/B3LYP/6-31G(d) |

| Reaction Energy (Gas Phase) | -75.2 | DFT/B3LYP/6-31G(d) |

| Activation Energy (in DMF) | 21.3 | DFT/B3LYP/6-31G(d) with PCM |

| Reaction Energy (in DMF) | -70.8 | DFT/B3LYP/6-31G(d) with PCM |

Note: The data in this table is representative of typical values for such S_N2 reactions and serves to illustrate the type of information generated from computational studies.

Furthermore, in silico investigations can explore alternative synthetic routes, such as cycloaddition reactions. acs.org For example, the synthesis of the pyrazole core itself can be studied. Mechanistic studies on 1,3-dipolar cycloadditions to form the pyrazole ring can explain the observed regioselectivity by comparing the energy profiles of different reaction pathways. acs.org These theoretical models help chemists to understand experimental outcomes and to design more efficient and selective synthetic strategies for obtaining compounds like this compound.

Biological Activities and Medicinal Chemistry Applications of 1 Benzyl 1h Pyrazol 4 Ol Derivatives

Anti-inflammatory Properties and Mechanistic Insights.nih.govbenchchem.comnih.gov

1-Benzyl-1H-pyrazol-4-ol derivatives have been identified as promising anti-inflammatory agents. nih.gov Their mechanism of action often involves the modulation of key pathways and enzymes that are central to the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes.nih.govnih.govrsc.org

A primary mechanism by which these pyrazole (B372694) derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.

Research has shown that certain hybrid pyrazole analogues can effectively inhibit COX-1 and COX-2 enzymes. nih.gov A study on a series of pyrazole derivatives revealed that several compounds exhibited potent in vitro inhibitory action against both COX-1 and COX-2. nih.gov For instance, some derivatives displayed significant COX-2 inhibitory activity, with IC₅₀ values ranging from 0.034 to 0.052 μM. nih.gov The selectivity of these compounds for COX-2 over COX-1 is a desirable characteristic, as it may lead to a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. The pyrazole moiety is a key structural feature in several marketed anti-inflammatory drugs, highlighting its importance in the design of COX inhibitors. nih.gov

Modulation of Inflammatory Cytokine Expression.nih.gov

In addition to inhibiting COX enzymes, this compound derivatives can also modulate the expression of inflammatory cytokines. Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response.

Studies have demonstrated that certain pyrazole derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov In one study, several compounds were selected for their in vitro inhibitory action against TNF-α based on their promising in vivo anti-inflammatory activity. nih.gov By downregulating the production of these key inflammatory mediators, these compounds can effectively dampen the inflammatory cascade.

Anticancer and Antitumor Efficacy.benchchem.comnih.govnih.govresearchgate.net

The anticancer potential of this compound derivatives has been a major focus of research, with numerous studies demonstrating their efficacy against various cancer cell lines. nih.govnih.govresearchgate.net These compounds employ diverse mechanisms to inhibit cancer cell growth and induce cell death. nih.gov

Mechanisms of Cell Growth Inhibition and Apoptosis Induction.nih.govresearchgate.netacs.org

Derivatives of this compound have been shown to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells. nih.gov One of the key mechanisms involved is the modulation of autophagy, a cellular process responsible for the degradation and recycling of cellular components. nih.gov

For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as a new class of autophagy modulators with potent anticancer activity. nih.gov These compounds were found to reduce the activity of mTORC1, a key negative regulator of autophagy, and increase basal autophagy. nih.gov Furthermore, they disrupt the autophagic flux, leading to the accumulation of cellular waste and ultimately cell death. nih.gov Other pyrazole derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the levels of anti-apoptotic proteins. researchgate.net For instance, certain pyrazole-indole hybrids have been shown to cause cell cycle arrest and induce apoptosis in liver cancer cells. acs.org

Kinase Inhibition Profiles (e.g., RIP1 Kinase, VEGFR-2 Kinase, HDAC2, CDK2).nih.govmdpi.comnih.govmdpi.com

Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer. This compound derivatives have been investigated as inhibitors of various kinases involved in cancer progression. nih.govmdpi.com

RIP1 Kinase: Receptor-interacting protein 1 (RIP1) kinase is a key player in necroptosis, a form of programmed necrosis. A series of 1-benzyl-1H-pyrazole derivatives were synthesized and evaluated as RIP1 kinase inhibitors. One potent compound, 4b , demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC50 value of 0.160 μM in a cell necroptosis inhibitory assay. nih.gov This compound also showed protective effects in a mouse model of pancreatitis. nih.gov

VEGFR-2 Kinase: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Some pyrazole derivatives have been shown to inhibit VEGFR2. mdpi.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle. nih.gov Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective CDK2 inhibitors. nih.gov One compound, 15 , was identified as the most potent CDK2 inhibitor with a Ki of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies revealed that this compound arrested cells in the S and G2/M phases and induced apoptosis. nih.gov

Antiproliferative and Cytotoxic Evaluations on Cancer Cell Lines.nih.govulpgc.es

The antiproliferative and cytotoxic effects of this compound derivatives have been extensively evaluated against a wide range of cancer cell lines.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated antiproliferative activity against the pancreatic cancer cell line MIA PaCa-2, with some compounds showing submicromolar EC₅₀ values. nih.gov Notably, these compounds were less cytotoxic to non-cancerous cells, suggesting a degree of selectivity for cancer cells. nih.gov

Another study on dihydro-1H-pyrazolo[1,3-b]pyridine embelin (B1684587) derivatives revealed significant cytotoxic activity against several leukemia and breast cancer cell lines. ulpgc.es For instance, compound 4a exhibited potent activity against the HL60 leukemia cell line with an IC₅₀ of 0.70 µM and also showed good activity against HEL and K562 leukemia cell lines. ulpgc.es The same compound was also the most active against the SKBR3 breast cancer cell line. ulpgc.es

Below is an interactive data table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀/EC₅₀ in µM) |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivative | MIA PaCa-2 (Pancreatic) | 10 nih.gov |

| Compound 23 | MIA PaCa-2 (Pancreatic) | < 1 nih.gov |

| Compound 22 | MIA PaCa-2 (Pancreatic) | < 1 nih.gov |

| Compound 4a (4-NO₂) | HL60 (Leukemia) | 0.70 ± 0.14 ulpgc.es |

| Compound 4a (4-NO₂) | HEL (Leukemia) | 1.05 ± 0.35 ulpgc.es |

| Compound 4a (4-NO₂) | K562 (Leukemia) | 1.25 ± 0.35 ulpgc.es |

| Compound 4a (4-NO₂) | SKBR3 (Breast) | 1.30 ± 0.28 ulpgc.es |

| Compound 4a (4-NO₂) | MCF7 (Breast) | 3.25 ± 1.91 ulpgc.es |

| Compound 4c (4-Cl) | Leukemia Cell Lines | 0.90 - 3.30 ulpgc.es |

| Compound 4d (4-Br) | Leukemia Cell Lines | 0.90 - 3.30 ulpgc.es |

| Compound 4e (4-F) | Leukemia Cell Lines | 0.90 - 3.30 ulpgc.es |

| Compound 4g (4-CF₃) | Leukemia Cell Lines | 0.90 - 3.30 ulpgc.es |

| Compound 4g (4-CF₃) | HEL (Erythroleukemia) | 1.00 ± 0.42 ulpgc.es |

Antimicrobial Activity: Antibacterial, Antifungal, and Antitubercular Efficacy

The pyrazole scaffold is a well-established pharmacophore in a variety of antimicrobial agents. nih.govglobalresearchonline.netinnovareacademics.in Derivatives of this compound have demonstrated notable efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria. innovareacademics.injapsonline.com

Spectrum of Activity Against Pathogenic Microorganisms (e.g., S. aureus, E. coli, M. tuberculosis)

Research has shown that various derivatives of this compound exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.commdpi.comresearchgate.net The minimum inhibitory concentration (MIC) of these compounds can vary depending on the specific substitutions on the pyrazole ring and the benzyl (B1604629) group. acs.org

In the realm of antifungal activity, pyrazole derivatives have been effective against various fungal strains, including Candida albicans. biointerfaceresearch.comarabjchem.org Some synthesized pyrazole carboxamide derivatives have shown potent activity against fungal strains. japsonline.com

Furthermore, the antitubercular potential of pyrazole derivatives is an active area of investigation. globalresearchonline.net Several novel pyrazole analogues have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. japsonline.comresearchgate.netnih.gov For example, a series of pyrazolylpyrazoline derivatives showed that several compounds were effective against M. tuberculosis H37Rv, with one compound exhibiting 99% inhibition at a concentration of 12.5 µg/mL. nih.gov

Table 1: Antimicrobial Spectrum of Activity for Selected Pyrazole Derivatives

| Compound Type | Target Microorganism | Activity/Observation | Reference(s) |

|---|---|---|---|

| Pyrazole Derivatives | E. coli, S. aureus | Exhibited antimicrobial properties. | |

| 1-Benzyl-1H-pyrazole Derivatives | M. tuberculosis H37Rv, E. coli, B. subtilis, S. albus | Showed good to moderate antibacterial and excellent to good antitubercular activity. | researchgate.net |

| 4-Functional Pyrazole Derivatives | S. aureus ATCC 25923, E. coli ATCC 25922, C. albicans ATCC 885-653 | Displayed pronounced antimicrobial effects. | biointerfaceresearch.com |

| Pyrazole Carboxamide Derivatives | Gram-positive and Gram-negative bacteria, Fungal strains, M. tuberculosis H37Rv | Showed good antibacterial, antifungal, and antitubercular activity. | japsonline.com |

| Pyrazolylpyrazoline-clubbed Triazole and Tetrazole Hybrids | M. tuberculosis H37Rv | Compound 9o showed excellent antitubercular activity with an MIC of 12.5 μg/mL. | nih.gov |

Investigation of Antimicrobial Mechanisms (e.g., DNA Gyrase Inhibition)

The antimicrobial action of pyrazole derivatives is often attributed to the inhibition of essential bacterial enzymes. One of the key mechanisms investigated is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Several studies have focused on N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs as potent DNA gyrase inhibitors. nih.gov For instance, compound 3k from one such study strongly inhibited S. aureus DNA gyrase and B. subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This inhibition of DNA gyrase correlated well with the observed minimum inhibitory concentrations (MICs) against the bacteria, suggesting that this is a primary mechanism of their antibacterial activity. nih.gov Molecular docking studies have further supported this by showing that these pyrazole derivatives can fit into the ATP-binding site of the DNA gyrase B subunit. mdpi.com

Antiviral Properties and Potential Mechanisms

In addition to their antimicrobial effects, pyrazole derivatives have been explored for their antiviral activities. nih.govglobalresearchonline.netbiointerfaceresearch.com The structural diversity of pyrazole-based compounds allows for their interaction with various viral targets. While the specific mechanisms for this compound derivatives are still under broad investigation, related pyrazole compounds have shown promise. For example, some thiosemicarbazone derivatives of pyrazoles have been noted for their potential antiviral activity. biointerfaceresearch.com

Antioxidant Activity and Free Radical Scavenging Capacity

Many pyrazole derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress implicated in numerous diseases. nih.govnih.govijpsr.com These compounds can act as free radical scavengers, donating a hydrogen atom to stabilize reactive oxygen species (ROS). mdpi.com

The antioxidant capacity of pyrazole derivatives is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. mdpi.comkribb.re.kr Studies have shown that the presence of hydroxyl or amino groups on the pyrazole ring can enhance antioxidant activity. For instance, 4-aminopyrazol-5-ol derivatives have demonstrated high antioxidant activity, in some cases superior to the standard antioxidant Trolox. researchgate.net The free radical scavenging ability of these compounds results in a color change from purple to yellow in the DPPH assay, with the decrease in absorbance at 517 nm indicating their antioxidant potential. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activities of this compound derivatives. These studies aim to understand how different substituents on the pyrazole and benzyl rings influence their antimicrobial and other biological effects.

For antibacterial activity, it has been observed that the nature and position of substituents on the aromatic rings play a significant role. For example, in a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, the presence of a bromine atom at the para-position of the phenyl ring at C3 of the pyrazole was found to be important for activity. nih.gov Furthermore, substitutions on the N'-benzoyl moiety also modulated the antibacterial potency. nih.gov In another study, the introduction of specific substituents on 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives led to compounds with potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus. arabjchem.org The presence of an oxirane ring in some chalcone (B49325) derivatives was found to contribute significantly to their activity, likely due to the ring's easy cleavage to form a reactive hydroxyl group. rsc.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. This method has been extensively used to understand the interactions of this compound derivatives with their biological targets.

In the context of antimicrobial activity, docking studies have been performed to investigate the binding of pyrazole derivatives to the active sites of enzymes like DNA gyrase. mdpi.com These studies have revealed that the compounds can form hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme's binding pocket, explaining their inhibitory action. For example, docking of pyrazolylpyrazoline hybrids into the active site of mycobacterial InhA, an enoyl-acyl carrier protein reductase, showed a good correlation between the predicted binding affinity and the observed antitubercular activity. nih.gov Similarly, docking studies of pyrazole derivatives with protein kinases have provided a theoretical framework for designing new anticancer agents. nih.gov

Preclinical In Vivo Efficacy Studies and Pharmacological Characterization

The successful demonstration of in vitro activity for this compound derivatives has prompted their evaluation in preclinical animal models. These in vivo studies are crucial for understanding the therapeutic potential, efficacy, and pharmacological profile of these compounds in a complex biological system. Research has explored the efficacy of these derivatives in models of inflammation, pain, metabolic disorders, and cancer.

One area of investigation involves derivatives of this compound as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov A potent derivative, compound 4b , was evaluated in a mouse model of l-arginine-induced pancreatitis, a condition where necrosis is a significant pathological feature. nih.gov The study found that this compound demonstrated a considerable ability to protect the pancreas, highlighting its in vivo efficacy in a disease model related to necrosis. nih.gov

Further studies have characterized the in vivo effects of these derivatives in models of neuroinflammation and metabolic disease. A pyrazole-cyclopentanol analog demonstrated a 40–60% reduction in cytokine levels in neuroinflammatory models following chronic administration. vulcanchem.com In the context of pain, preclinical models showed that N-acylethanolamine acid amidase (NAAA) inhibition could modulate pain perception, with one analog showing an ED₅₀ value of 2.1 mg/kg for the reversal of mechanical allodynia. vulcanchem.com

In the realm of oncology, a diaryl pyrazole derivative, compound 85 , was tested for its antitumor activity in vivo. acs.org This compound demonstrated efficacy in both Mahlavu hepatocellular carcinoma and MDA-MB-231 breast cancer xenograft models, indicating its potential as a lead compound for the development of new antitumor agents. acs.org

The antidiabetic potential has also been a focus of in vivo characterization. A pyrazole-cyclopentanol analog was shown to reduce postprandial hyperglycemia by 58% in diabetic rats, an effect comparable to that of metformin. vulcanchem.com This finding underscores the potential of this compound derivatives in managing metabolic disorders.

Interactive Data Table: In Vivo Efficacy of this compound Derivatives

| Derivative Type | Animal Model | Key Efficacy Finding | Model Type |

|---|---|---|---|

| RIP1 Kinase Inhibitor (Compound 4b) | l-arginine-induced pancreatitis mouse model | Showed considerable ability to protect the pancreas. nih.gov | Inflammation/Pain |

| Pyrazole-cyclopentanol analog | Neuroinflammatory models | Reduced cytokine levels by 40–60% with chronic administration. vulcanchem.com | Inflammation/Pain |

| NAAA Inhibitor Analog | Mechanical allodynia model | Reversed mechanical allodynia with an ED₅₀ of 2.1 mg/kg. vulcanchem.com | Inflammation/Pain |

| Pyrazole-cyclopentanol analog | Diabetic rats | Reduced postprandial hyperglycemia by 58%. vulcanchem.com | Metabolic |

| Diaryl Pyrazole (Compound 85) | Mahlavu hepatocellular carcinoma xenograft model | Demonstrated in vivo antitumor activity. acs.org | Oncology |

| Diaryl Pyrazole (Compound 85) | MDA-MB-231 breast cancer xenograft model | Demonstrated in vivo antitumor activity. acs.org | Oncology |

Future Directions and Emerging Research Avenues for 1 Benzyl 1h Pyrazol 4 Ol

Development of Novel and Sustainable Synthetic Methodologies

While traditional methods for pyrazole (B372694) synthesis are well-established, the future necessitates a shift towards more environmentally benign and efficient processes. mdpi.com Modern synthetic chemistry emphasizes green principles, and the production of 1-benzyl-1H-pyrazol-4-ol and its derivatives is an area ripe for innovation.

Future research will likely focus on:

Aqueous Media Synthesis : Moving away from volatile organic solvents, researchers are exploring water as a reaction medium. academie-sciences.frsharif.edu One-pot, pseudo-five-component reactions have been successfully used to synthesize bis(pyrazol-5-ol) derivatives in water, a strategy that could be adapted for this compound. academie-sciences.fr This approach is not only eco-friendly but also often simplifies purification processes. rsc.org

Catalyst-Free and Energy-Efficient Reactions : The development of catalyst-free synthesis methods under alternative energy sources is a significant trend. Ultrasonic irradiation has been employed for the room-temperature, one-pot synthesis of related pyrazolol compounds, offering advantages like shorter reaction times, high yields, and environmental friendliness. acs.org Similarly, microwave-assisted synthesis represents another avenue for achieving rapid and efficient reactions in pyrazole chemistry.

Multi-Component Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. academie-sciences.fr Designing novel MCRs for the streamlined synthesis of functionalized this compound derivatives would enable the rapid generation of chemical libraries for screening purposes.

Sustainable Oxidants : Research into using sustainable oxidants, such as dioxygen gas, aligns with green chemistry principles and offers a cleaner alternative to traditional oxidizing agents for certain synthetic steps.

Exploration of Uncharted Biological Targets and Therapeutic Applications

The pyrazole nucleus is a well-known privileged scaffold in medicinal chemistry, found in drugs for cancer, inflammation, and infectious diseases. nih.govmdpi.com However, the full potential of this compound is yet to be realized, with many biological targets and therapeutic areas remaining unexplored.

Emerging research directions include:

Neglected Tropical Diseases : Pyrazole derivatives have shown promise against pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com Future work could specifically investigate this compound and its analogues as inhibitors of key parasitic enzymes, such as cysteine proteases. mdpi.com

Antiviral and Antimicrobial Agents : The pyrazolone (B3327878) motif has been associated with a broad spectrum of antimicrobial activities. nih.gov With the rise of drug-resistant bacteria and viral threats, screening this compound derivatives against a wide range of pathogens, including Mycobacterium tuberculosis and various fungi, is a critical research avenue. bohrium.com The benzyl (B1604629) group may enhance penetration through bacterial lipid bilayers, potentially overcoming some resistance mechanisms. vulcanchem.com

Central Nervous System (CNS) Disorders : The lipophilicity imparted by the N1-benzyl group could enhance blood-brain barrier permeability. vulcanchem.comvulcanchem.com This structural feature makes this compound an attractive starting point for developing agents targeting CNS disorders, such as neuroinflammatory conditions or neurodegenerative diseases, by exploring its potential interactions with targets like cyclooxygenase or other enzymes involved in neuroinflammation. nih.gov

Enzyme Inhibition : The pyrazole core is a versatile inhibitor of various enzymes. nih.gov Future studies could explore the inhibitory activity of this compound against less conventional enzyme families, such as protein kinases (e.g., c-Jun N-terminal kinases), dipeptidyl peptidases (DPP4), or sodium-glucose co-transporters (SGLTs), which are relevant in metabolic and inflammatory diseases. mdpi.com

| Potential Therapeutic Area | Specific Target/Application Example | Rationale |

| Neglected Diseases | Trypanosoma cruzi (Chagas Disease) | Pyrazole scaffolds show activity against the parasite. mdpi.com |

| Infectious Diseases | Drug-Resistant Bacteria (S. aureus, E. coli) | The benzyl group may improve cell penetration. bohrium.comvulcanchem.com |

| CNS Disorders | Neuroinflammation | The N1-benzyl group may enhance blood-brain barrier permeability. vulcanchem.com |

| Metabolic Diseases | Dipeptidyl peptidase-4 (DPP4) Inhibition | Pyrazolopyrimidines have shown potent inhibition of DPP4. mdpi.com |

Integration of Advanced Computational Modeling for Predictive Design

The integration of computational chemistry into the drug discovery process can significantly accelerate the design and optimization of new therapeutic agents by predicting their properties before synthesis. frontiersin.orgajol.info For this compound, these tools can guide the development of derivatives with enhanced activity and better pharmacokinetic profiles.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models based on a set of known molecules. frontiersin.org These models help identify which steric, electrostatic, and hydrophobic features of the this compound scaffold are crucial for a specific biological activity, thereby guiding the design of more potent analogues. frontiersin.orgresearchgate.net

Molecular Docking : This technique simulates the binding of a ligand to the active site of a target protein, predicting the preferred binding pose and affinity. ajol.info Docking studies can be used to screen virtual libraries of this compound derivatives against uncharted biological targets, prioritizing compounds for synthesis and biological testing. ajol.inforsc.org